![molecular formula C27H18N2O4 B1225545 2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid](/img/structure/B1225545.png)
2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid
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Overview
Description
2-[2-[[3-(1,3-benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid is a member of benzamides.
Scientific Research Applications
Peroxisome Proliferator-Activated Receptor Gamma Agonists
2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid derivatives have been studied as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These compounds demonstrate potential antidiabetic activity in rodent models of type 2 diabetes. The structure-activity relationship of these compounds has been explored, particularly focusing on the N-2-benzoylphenyl moiety. Modifications in this moiety have shown varied effects on PPARgamma activity, with certain anthranilic acid esters showing promise as antidiabetic agents (Cobb et al., 1998).
Antimicrobial Activity
Several derivatives, including 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate, have been synthesized and tested for antimicrobial activity. These compounds have shown effectiveness against various primary aromatic amines and heterocyclic amines, displaying significant antimicrobial properties (Habib et al., 2013).
Synthesis and Characterization for Antimicrobial Properties
The synthesis and characterization of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives have been explored. These compounds, derived from 2-[(chloroacetyl)amino]benzoic acid, have been evaluated for antibacterial and antifungal activities, demonstrating potential in combating various microbial strains (Chaitanya et al., 2017).
Antiviral and Cytotoxic Activities
Research has also focused on synthesizing novel 2,3-disubstituted quinazolin-4(3H)-ones for evaluating antiviral activities against various viruses, including HIV, HSV, and vaccinia viruses. Certain derivatives have shown distinct antiviral activity, particularly against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Applications in Plant Growth Regulation
The compound has been investigated for its use as a synthetic plant growth regulator. Derivatives like 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid have been prepared for testing in this context, showing potential applications in agricultural science (Harris et al., 1978).
Photophysical Properties and Antimicrobial Activity
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives have been synthesized for their photophysical properties and evaluated for antimicrobial activity. These compounds show good antifungal activity and fluorescence properties, which could be applied in biomedical imaging and therapy (Phatangare et al., 2013).
properties
Molecular Formula |
C27H18N2O4 |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[2-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H18N2O4/c30-25(21-12-3-1-10-19(21)20-11-2-4-13-22(20)27(31)32)28-18-9-7-8-17(16-18)26-29-23-14-5-6-15-24(23)33-26/h1-16H,(H,28,30)(H,31,32) |
InChI Key |
BOWSDTSZGFZFAM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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